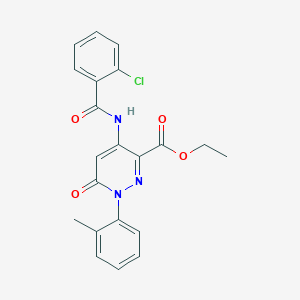

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature1. For instance, a compound named “Methyl 4-(4-(2-(4-(2-Chlorobenzamido)Phenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate (C23)” was synthesized and crystallized in Ethyl Acetate (EtOAc) as a white solid1.

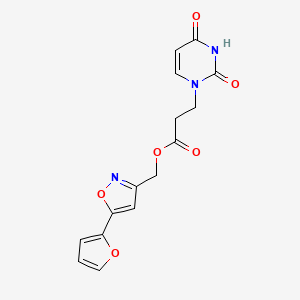

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using High-Resolution Mass Spectrometry (HRMS). For example, the HRMS of the aforementioned compound (C23) was calculated as 605.191091.

Chemical Reactions Analysis

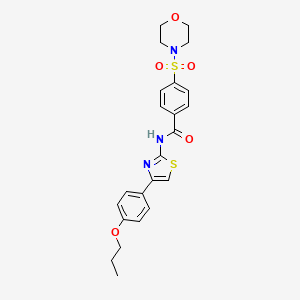

The chemical reactions of similar compounds often involve the introduction of various functional groups. In one study, a 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors1.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. However, specific information about “Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate” was not found.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

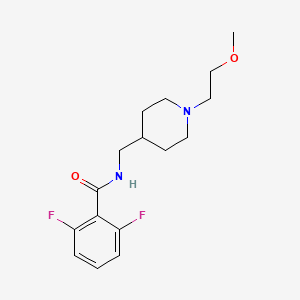

Research has delved into the synthesis of pyrimidine derivatives and their antimicrobial evaluation, indicating a broad spectrum of applications in developing new pharmaceuticals and antimicrobial agents. For instance, Farag et al. (2008) outlined the utility of related pyrimidine carboxylate compounds in synthesizing new pyrimidine derivatives with antimicrobial properties (Farag, Kheder, & Mabkhot, 2008). Similarly, synthesis under specific conditions, like ultrasound irradiation, has been studied to enhance the efficiency and yield of related compounds, highlighting advancements in chemical synthesis techniques (Machado et al., 2011).

Biological Applications

The exploration of Schiff and Mannich bases of isatin derivatives shows the modification of these compounds to enhance their biological activity, potentially leading to new therapeutic agents (Bekircan & Bektaş, 2008). Moreover, the study of thienoquinolines and their novel heterocyclo derivatives suggests the versatility of pyridazine carboxylates in creating compounds with varied biological activities (Awad, Abdel-rahman, & Bakhite, 1991).

Corrosion Inhibition

An intriguing application of related pyrazole derivatives is in the field of corrosion inhibition. Dohare et al. (2017) demonstrated that pyranpyrazole derivatives could serve as effective corrosion inhibitors for mild steel, which is crucial for industrial applications, particularly in pickling processes. This study showcases the potential of pyridazine derivatives in materials science and engineering, extending their utility beyond biological applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Antimicrobial and Antifungal Agents

Further research has focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents, emphasizing the continuous search for more effective treatments against microbial and fungal infections. Compounds based on the structural framework similar to Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate have been evaluated for their antibacterial and antifungal activities, demonstrating their significance in medicinal chemistry and pharmaceutical research (Desai, Shihora, & Moradia, 2007).

Safety And Hazards

Information about the safety and hazards of “Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate” was not found. It’s important to handle all chemicals with appropriate safety measures.

Zukünftige Richtungen

The future directions of similar compounds often involve their potential therapeutic applications. For example, HDAC inhibitors have been extensively studied as potential therapeutic targets in the development of anticancer drugs1.

Please note that while this information is related, it may not directly apply to “Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate”. Further research would be needed to provide a comprehensive analysis of this specific compound.

Eigenschaften

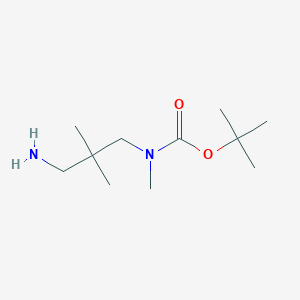

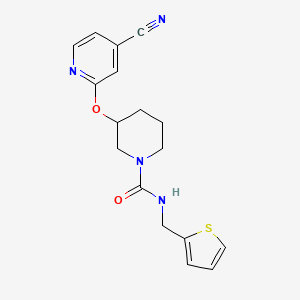

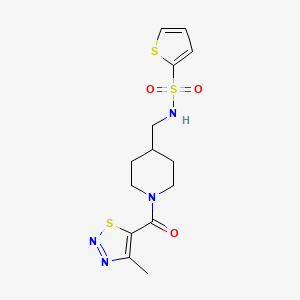

IUPAC Name |

ethyl 4-[(2-chlorobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O4/c1-3-29-21(28)19-16(23-20(27)14-9-5-6-10-15(14)22)12-18(26)25(24-19)17-11-7-4-8-13(17)2/h4-12H,3H2,1-2H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPODXTUTVFMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)

![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)